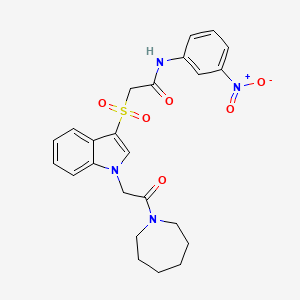

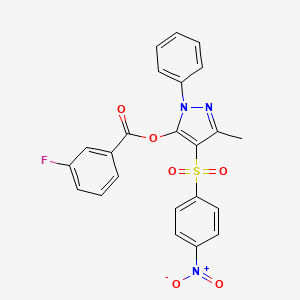

![molecular formula C14H17NO3S2 B2539220 N-[2-メトキシ-2-(2-メチルフェニル)エチル]チオフェン-2-スルホンアミド CAS No. 1797087-70-7](/img/structure/B2539220.png)

N-[2-メトキシ-2-(2-メチルフェニル)エチル]チオフェン-2-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-sulfonamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their applications, which can provide insight into the chemical behavior and potential uses of the compound . For instance, 2-thiophene sulfonamide (2-TS) is highlighted as a multifunctional additive that enhances the performance of high-voltage lithium-ion batteries . This suggests that the N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-sulfonamide could potentially share some of the properties and applications due to the thiophene sulfonamide moiety.

Synthesis Analysis

The synthesis of related sulfonamide compounds can be inferred from the second paper, where ethyl glyoxylate N-tosylhydrazone is used as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions . This method provides a direct route to functionalized sulfones, which could be adapted to synthesize N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-sulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-sulfonamide is not discussed in the provided papers, the structure can be analyzed based on the known behavior of thiophene sulfonamides. The thiophene ring is a five-membered sulfur-containing heterocycle that imparts stability and electronic properties to the molecule. The sulfonamide group is a common functional group in medicinal chemistry due to its polar nature and ability to engage in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involving thiophene sulfonamides are diverse. In the context of the first paper, 2-TS is used as an electrolyte additive in lithium-ion batteries, where it reacts with H2O/HF residues and forms uniform, low-resistance films on the electrodes . This indicates that N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-sulfonamide might also participate in similar reactions in an electrochemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-sulfonamide can be speculated based on the properties of related compounds. Thiophene sulfonamides generally have good thermal stability and can exhibit various degrees of solubility in organic solvents depending on the substituents attached to the thiophene ring and the sulfonamide nitrogen . The presence of the methoxy and o-tolyl groups in N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-2-sulfonamide would likely influence its lipophilicity and electronic properties, potentially making it suitable for applications in organic synthesis and possibly in pharmaceuticals or materials science.

科学的研究の応用

- いくつかの誘導体は、アンピシリン(抗菌剤)やフルコナゾール(抗真菌剤)などの標準的な薬剤と比較して、有意な抗菌効果を示しました .

- 特に、N-(4-(N-アリールスルファモイル)フェニル)-2-(6-メトキシナフタレン-2-イル)プロパンアミドおよびN-((4-アミノ-5-チオキソ-4,5-ジヒドロ-1H-1,2,4-トリアゾール-3-イル)メチル)-2-(6-メトキシナフタレン-2-イル)プロパンアミドなどの化合物は、様々な菌株に対して強力な活性を示しました .

抗菌剤および抗真菌剤

医薬品化学

Helal, M. H., Abbas, S. Y., Salem, M. A., Farag, A. A., & Ammar, Y. A. (2013). Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. Medicinal Chemistry Research, 22(12), 5598–5609. DOI: 10.1007/s00044-013-0524-5

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S2/c1-11-6-3-4-7-12(11)13(18-2)10-15-20(16,17)14-8-5-9-19-14/h3-9,13,15H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYLBCNRPNERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CS2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2539146.png)

![4-[(4-Methylphenoxy)methyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B2539149.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539153.png)

![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2539158.png)